molecular formula C13H9Cl2NO B1452576 2-(3,5-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187167-06-1

2-(3,5-Dichlorobenzoyl)-4-methylpyridine

Cat. No.: B1452576
CAS No.: 1187167-06-1
M. Wt: 266.12 g/mol
InChI Key: ZPGWLMOAPUZVPC-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)-4-methylpyridine is a pyridine derivative featuring a 3,5-dichlorobenzoyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the dichlorobenzoyl moiety, which can influence reactivity and binding properties. Its synthesis typically involves coupling reactions, such as palladium-catalyzed cross-coupling or ligand-assisted methodologies .

Biological Activity

2-(3,5-Dichlorobenzoyl)-4-methylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3,5-dichlorobenzoyl group and a methyl group at the 4-position. This structural configuration is significant for its biological activity, particularly in enzyme interactions and metabolic processes.

The primary mechanism of action for this compound involves the inhibition of specific enzymes that play critical roles in various biochemical pathways. Notably, it has been shown to inhibit phytoene desaturase (PD), an enzyme involved in the carotenogenic pathway, which is crucial for the biosynthesis of carotenoids.

Enzyme Inhibition

  • Target Enzyme : Phytoene Desaturase (PD)
  • Effect : Disruption of carotenoid biosynthesis
  • Biochemical Pathways Affected : Carotenogenic pathway

Biological Activity and Effects

Research indicates that this compound exhibits significant biological activity through its interaction with various biological targets:

  • Metabolic Processes : It modulates the activity of peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose and lipid metabolism.
  • Cell Signaling : The compound affects cellular signaling pathways that regulate cell proliferation and differentiation.

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that at certain concentrations, this compound effectively inhibited PD activity, leading to altered metabolic flux in treated cells.
  • Animal Models : Dosage-dependent effects were observed in animal models, where lower doses exhibited therapeutic benefits while higher doses resulted in toxicity.

Data Table: Biological Activity Summary

Biological ActivityTarget EnzymeEffectReference
InhibitionPhytoene DesaturaseDisruption of carotenoid synthesis
ModulationPPAR-γAltered glucose/lipid metabolism
Cellular SignalingVarious receptorsAffects proliferation/differentiation

Stability and Degradation

The stability of this compound under laboratory conditions indicates that while it remains stable over time, degradation can occur, affecting its biological activity. This aspect is crucial for understanding its pharmacokinetic profile.

Scientific Research Applications

Antiviral Properties

One of the notable applications of 2-(3,5-Dichlorobenzoyl)-4-methylpyridine is its role as an intermediate in the synthesis of compounds with antiviral properties. Specifically, it has been linked to the development of HIV reverse transcriptase inhibitors, which are crucial in the treatment of HIV-1 infections. The compound serves as a precursor for synthesizing 3-amino-2-chloro-4-methylpyridine, which is further transformed into more complex structures exhibiting antiviral activity .

Pharmacological Activity

Research indicates that derivatives of this compound exhibit promising pharmacological activities. For instance, studies have shown that certain analogs can act as positive allosteric modulators for muscarinic acetylcholine receptors (mAChRs), enhancing muscle contraction in isolated smooth muscle tissues . This suggests potential applications in treating conditions related to smooth muscle dysfunction.

Chemical Synthesis

The compound has garnered attention for its biological activities beyond antiviral effects. Research has focused on its mechanisms of action and interactions with various biological targets. For example, studies have explored its effects on ion channels and receptors, indicating its potential utility in pharmacological research .

Case Studies

Several case studies highlight the efficacy of compounds derived from this compound in experimental models:

  • HIV Treatment Development : A study demonstrated the synthesis of novel dipyrido compounds from this precursor that showed significant activity against HIV-1 reverse transcriptase .
  • Smooth Muscle Contraction : Another investigation assessed the pharmacological effects of related compounds on isolated rat bladder tissues, showing enhanced contractions indicative of their potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3,5-Dichlorobenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

The synthesis typically involves two key steps:

Formation of the pyridine core : 2-Chloro-4-methylpyridine reacts with a boronic acid derivative (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) via palladium-catalyzed Suzuki-Miyaura cross-coupling. This step requires anhydrous conditions, Pd(PPh₃)₄ as a catalyst, and a base like Na₂CO₃ in THF or DMF .

Benzoylation : The 4-methylpyridine intermediate undergoes benzoylation using 3,5-dichlorobenzoyl chloride. This step often employs Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to facilitate acyl transfer .
Yield optimization : Lower yields (<25%) in early steps are attributed to steric hindrance from the 4-methyl group. Increasing reaction time (12–24 h) and using excess benzoyl chloride (1.5–2.0 eq.) improve yields to ~75% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The 3,5-dichlorobenzoyl group shows distinct aromatic proton splitting (e.g., doublets at δ 7.8–8.2 ppm), while the 4-methylpyridine core exhibits a singlet for the methyl group (δ 2.3–2.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) verifies molecular ions (e.g., m/z 308 for C₁₃H₁₀Cl₂NO) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity. A retention time of 8–10 min in acetonitrile/water (70:30) is typical for related pyridine derivatives .

Q. What safety precautions are critical when handling 3,5-dichlorobenzoyl chloride, a precursor in this synthesis?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water contact to prevent HCl release .
  • Storage : Keep in sealed containers under inert gas (N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting reactivity data in palladium-catalyzed cross-coupling steps be resolved?

Contradictions in catalytic efficiency (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) arise from ligand effects and solvent polarity. For electron-deficient pyridines like 2-chloro-4-methylpyridine:

  • Ligand screening : Bulky ligands (e.g., XPhos) enhance oxidative addition but may slow transmetallation. Test ligands in a 1:1 Pd:ligand ratio .
  • Solvent optimization : Use DMF for polar substrates or THF for sterically hindered systems. Microwave-assisted heating (80°C, 30 min) can bypass kinetic barriers .

Q. What mechanistic insights explain the regioselectivity of benzoylation at the pyridine nitrogen?

Regioselectivity is governed by:

  • Electronic effects : The 4-methyl group donates electron density via hyperconjugation, activating the pyridine nitrogen for nucleophilic attack on the electrophilic benzoyl chloride .
  • Steric effects : 3,5-Dichlorobenzoyl chloride’s planar structure minimizes steric clash with the 4-methyl group, favoring N-benzoylation over O- or C-side reactions .
    Experimental validation : Isotopic labeling (15N^{15}N-pyridine) and in situ IR monitoring of the acyl intermediate (e.g., ν(C=O) at 1680 cm⁻¹) confirm the pathway .

Q. How can computational modeling predict the compound’s bioavailability for pharmaceutical applications?

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.2) and aqueous solubility (logS ≈ -4.1), indicating moderate membrane permeability .
  • Docking studies : Molecular dynamics simulations with human serum albumin (PDB ID: 1AO6) reveal binding affinity at Sudlow site I, driven by hydrophobic interactions with the dichlorophenyl group .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor acyl chloride consumption and adjust stoichiometry dynamically .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/1M HCl) to remove unreacted benzoyl chloride. Crystallization from ethanol/water (1:3) achieves >99% purity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Position and Electronic Effects

4-(3,5-Dichlorophenyl)-4'-methyl-2,2'-bipyridine (5r)

  • Structure : A bipyridine system with a 3,5-dichlorophenyl group at the 4-position and a methyl group at the 4'-position .
  • Comparison : Unlike the target compound’s benzoyl group, 5r’s dichlorophenyl is directly attached to the bipyridine. This structural difference enhances π-conjugation and metal-coordination capabilities, making 5r more suited for catalytic or luminescent applications. The absence of a carbonyl group reduces its electrophilicity compared to the target compound.

3-(3,5-Dichlorobenzoyl)-4-methylpyridine

  • Structure : A positional isomer of the target compound, with the benzoyl group at the 3-position of the pyridine .
  • Comparison: The 3-benzoyl substitution alters steric and electronic interactions. This isomer has been discontinued, suggesting inferior stability or efficacy compared to the 2-substituted analogue .

Ixazomib (Proteasome Inhibitor)

  • Structure : Contains a 2,5-dichlorobenzoyl group linked to a peptide boronate backbone .
  • Comparison : The 2,5-dichloro configuration in ixazomib optimizes proteasome inhibition by aligning with the enzyme’s active site. In contrast, the 3,5-dichloro arrangement in the target compound may alter binding specificity. The benzoyl group in both compounds serves as a pharmacophore, but the target’s lack of a boronate ester limits its protease-targeting capability .

2-Chloro-4-methylpyridine

  • Synthesis : Used in palladium-catalyzed cross-coupling reactions with aryl boronic acids to introduce aryl groups at the 2-position .
  • Comparison : The chloro substituent in this compound enables versatile functionalization, similar to the target compound’s benzoyl group. However, the target’s pre-installed dichlorobenzoyl moiety eliminates the need for additional coupling steps, streamlining synthesis .

(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine (11b)

  • Synthesis : Prepared via condensation of chloroacetic acid and aromatic aldehydes, yielding a fused heterocyclic system .
  • Comparison: While 11b’s cyanobenzylidene group shares electron-withdrawing properties with the target’s dichlorobenzoyl, its thiazolo-pyrimidine core confers distinct solubility and thermal stability (m.p. 213–215°C). The target compound’s pyridine backbone likely offers better metabolic stability in biological systems .

Key Research Findings

Chloro-Substitution Patterns : The 3,5-dichloro arrangement in the target compound provides symmetric electron withdrawal, favoring interactions with aromatic receptors. In contrast, ixazomib’s 2,5-dichloro group is optimized for asymmetric enzyme binding .

Synthetic Efficiency : The target compound’s pre-functionalized benzoyl group reduces synthetic steps compared to intermediates like 2-chloro-4-methylpyridine, which require further coupling .

Preparation Methods

Core Synthetic Strategy

The fundamental approach to preparing 2-(3,5-Dichlorobenzoyl)-4-methylpyridine involves the acylation of 4-methylpyridine with 3,5-dichlorobenzoyl chloride . This reaction is a classical Friedel-Crafts type acylation or nucleophilic substitution on the pyridine nitrogen, depending on the conditions and catalysts used.

Preparation of Key Intermediate: 3,5-Dichlorobenzoyl Chloride

Before the acylation step, 3,5-dichlorobenzoyl chloride must be synthesized or sourced. It is a crucial acylating agent prepared by chlorination of 3,5-dichlorobenzoic acid.

Method No. Reagents & Conditions Description Reference
1 Oxalyl chloride, DMF catalyst, DCM solvent, 0°C 3,5-Dichlorobenzoic acid dissolved in dichloromethane with catalytic DMF; oxalyl chloride added dropwise; stirred 4 h; solvent removed under vacuum.
2 Thionyl chloride reflux, 18 h 3,5-Dimethylbenzoic acid heated with excess thionyl chloride under reflux for 18 hours; thionyl chloride removed under vacuum with toluene azeotrope.
3 Pd-catalyzed chlorocarbonylation under CO pressure Aryl bromide converted to acyl chloride using Pd catalyst under CO pressure (20 atm) at 110°C for 24 h; filtration and purification follow.

These methods provide scalable and efficient routes to high-purity 3,5-dichlorobenzoyl chloride, suitable for subsequent acylation.

Acylation of 4-Methylpyridine to Form this compound

The key step is the reaction of 4-methylpyridine with 3,5-dichlorobenzoyl chloride under controlled conditions:

Parameter Typical Conditions Notes Reference
Solvent Toluene, tetrahydrofuran (THF), or dichloromethane Choice depends on solubility and reaction scale
Temperature 25–60°C Initial cooling to 10–15°C during acid chloride addition, then warmed to 25–30°C or refluxed
Base Triethylamine or absence of base (depending on method) Base neutralizes HCl formed; some processes omit base for cleaner product formation
Addition Mode Dropwise addition of acid chloride solution to pyridine solution Controls exotherm and improves yield
Reaction Time 2–4 hours Sufficient for complete conversion
Workup Quenching with methanol, solvent distillation under reduced pressure, precipitation with water Followed by filtration, washing, and drying to isolate product

Representative Detailed Procedure from Patent Literature

A patented improved process for the preparation of related compounds including this compound involves:

  • Dissolving 4-amino-3-hydroxybenzoic acid in a mixture of toluene, THF, and water at 25–30°C.
  • Cooling to 10–15°C and adding 3,5-dichlorobenzoyl chloride dissolved in toluene dropwise.
  • Raising temperature to 25–30°C and stirring for 2 hours.
  • Quenching with methanol and removing solvents under reduced pressure.
  • Adding methanol and water to precipitate the product.
  • Filtering, washing with methanol, and drying to obtain the title compound.

Though this example is for a related compound, the reaction conditions and workup are analogous and instructive for this compound preparation.

Industrial and Laboratory Scale Considerations

  • Purification: Recrystallization from methanol or column chromatography is standard to achieve high purity.
  • Yield Optimization: Controlled addition rates and temperature management prevent side reactions.
  • Safety: Handling acid chlorides requires moisture-free conditions and proper ventilation.
  • Scalability: Continuous flow reactors can be employed for better heat and mass transfer, increasing yield and safety on an industrial scale.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes Source
Synthesis of 3,5-dichlorobenzoyl chloride 3,5-Dichlorobenzoic acid + oxalyl chloride + DMF in DCM, 0°C, 4 h High purity acyl chloride intermediate
Alternative acyl chloride synthesis 3,5-Dimethylbenzoic acid + thionyl chloride, reflux 18 h Industrial scalable method
Acylation of 4-methylpyridine 4-methylpyridine + 3,5-dichlorobenzoyl chloride, base, toluene, 25–60°C, 2–4 h Formation of this compound
Workup and purification Methanol quench, solvent removal, precipitation, filtration Isolated product with high purity

Research Findings and Optimization Insights

  • The presence or absence of base influences the purity and yield; some improved processes avoid base to reduce by-products.
  • Solvent mixtures (toluene, THF, water) enable better control of reaction kinetics and product crystallization.
  • Temperature control during acid chloride addition is critical to prevent decomposition or side reactions.
  • Use of methanol-water mixtures in precipitation enhances product isolation and purity.
  • Advanced catalytic methods for acyl chloride synthesis (e.g., Pd-catalyzed chlorocarbonylation) offer greener and more selective routes.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGWLMOAPUZVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,5-Dichlorobenzoyl)-4-methylpyridine
2-(3,5-Dichlorobenzoyl)-4-methylpyridine
2-(3,5-Dichlorobenzoyl)-4-methylpyridine
2-(3,5-Dichlorobenzoyl)-4-methylpyridine
2-(3,5-Dichlorobenzoyl)-4-methylpyridine
2-(3,5-Dichlorobenzoyl)-4-methylpyridine

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